

Application Notes: High-Efficiency CEP120 Gene Knockdown Using Pre-designed siRNA

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Compound of Interest

Compound Name: CEP120 Human Pre-designed
siRNA Set A

Cat. No.: B12391809

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Centrosomal Protein 120 (CEP120) is a crucial regulator of centriole biogenesis, elongation, and subsequent cilia formation.[1] It plays a pivotal role in the microtubule-dependent coupling of the nucleus and the centrosome.[2][3][4] Given its function as an upstream organizer of centriole structure, CEP120 is essential for maintaining centrosome homeostasis and orchestrating key developmental signaling pathways.[1] Dysfunctional CEP120 is linked to human ciliopathies such as Joubert syndrome.[1][4]

RNA interference (RNAi) is a powerful tool for post-transcriptional gene silencing, enabling the study of gene function through targeted knockdown.[5] Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that mediate the sequence-specific degradation of a target mRNA.[6] The use of pre-designed, validated siRNAs offers a reliable and efficient method to investigate the cellular and molecular consequences of CEP120 depletion.[6][7]

These application notes provide a comprehensive workflow and detailed protocols for achieving effective CEP120 knockdown in mammalian cells using pre-designed siRNA, followed by robust validation at both the mRNA and protein levels.

Materials and Reagents

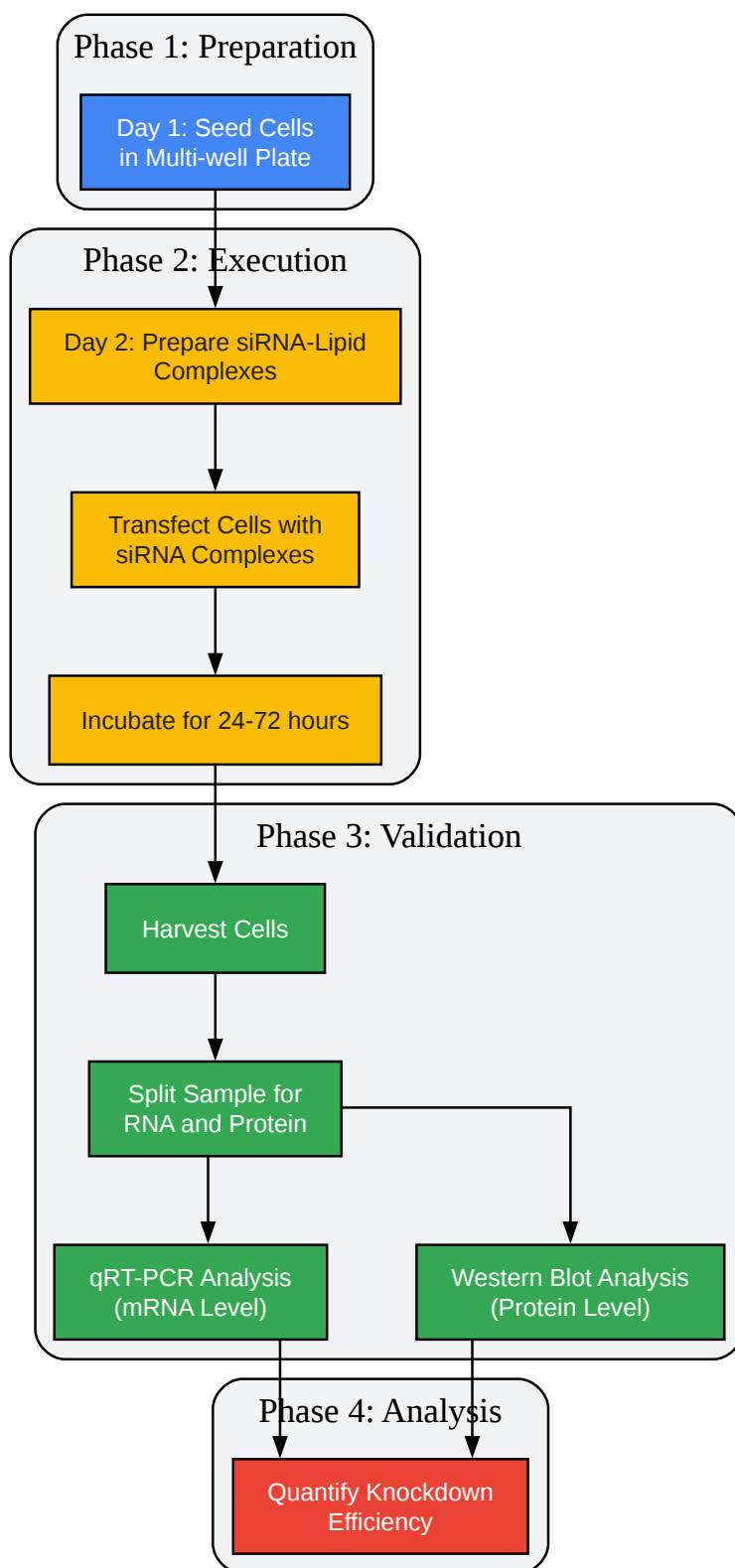
A curated list of necessary materials and reagents for the successful knockdown of CEP120 is provided below.

Item	Description	Recommended Supplier(s)
CEP120 siRNA	Pre-designed and validated siRNA duplexes targeting the human CEP120 gene. A set of 3-4 distinct sequences is recommended.[6][8]	MedchemExpress, Sigma-Aldrich, Bioland Scientific, ADViRNA[9][10][11]
Control siRNAs	Negative Control: A non-targeting or scrambled siRNA sequence with no known homology to the target genome.[12] Positive Control: An siRNA targeting a well-expressed housekeeping gene (e.g., GAPDH) to validate transfection efficiency.[13]	Same as target siRNA supplier
Transfection Reagent	Lipid-based transfection reagent optimized for siRNA delivery (e.g., Lipofectamine™ RNAiMAX, siLenFect™).[12][14][15]	Thermo Fisher Scientific, GenScript, Qiagen
Cell Line	Mammalian cell line suitable for transfection (e.g., HEK293, HeLa). Cell health and low passage number are critical.	ATCC, ECACC
Cell Culture Media	Complete growth medium (e.g., DMEM, MEM) with 10% Fetal Bovine Serum (FBS). Reduced-serum medium (e.g., Opti-MEM™) for complex formation.[14][16]	Gibco, Corning
RNA Extraction Kit	For isolation of total RNA from cell lysates (e.g., RNeasy Mini Kit, TRIzol™).	QIAGEN, Thermo Fisher Scientific

qRT-PCR Reagents	Reverse transcriptase, cDNA synthesis kit, qPCR master mix (e.g., SYBR Green or TaqMan™), and sequence-specific primers.[17][18]	Bio-Rad, Thermo Fisher Scientific
Protein Lysis Buffer	RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.	Cell Signaling Technology, Sigma-Aldrich
Antibodies	Primary: Validated anti-CEP120 antibody. Loading Control: Anti-GAPDH or anti- β -actin antibody. Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.	GeneCards, Abcam[2][19]
Western Blot Reagents	Protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), and ECL substrate.[20][21][22]	Bio-Rad, Thermo Fisher Scientific

Experimental Workflow and Signaling Context

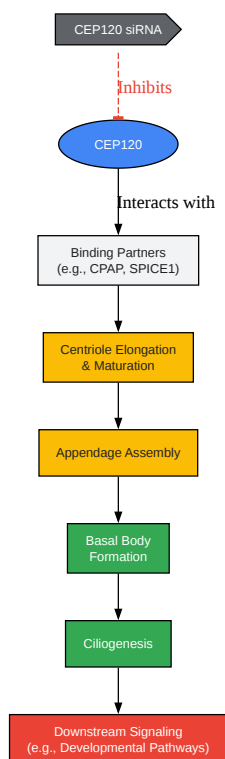
The overall experimental process for CEP120 knockdown and validation is outlined below. This workflow ensures a systematic approach from cell preparation to final data analysis.



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Caption: Experimental workflow for siRNA-mediated knockdown of CEP120.

CEP120 is an integral component of the centrosome, acting as a key upstream regulator of ciliogenesis. Its knockdown is expected to impair centriole maturation and, consequently, the formation of primary cilia.



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Caption: Simplified pathway showing CEP120's role in ciliogenesis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Seeding

- **Cell Culture:** Maintain the selected mammalian cell line in complete growth medium at 37°C and 5% CO₂. Ensure cells are healthy, actively dividing, and sub-confluent before starting the experiment.
- **Seeding:** The day before transfection, trypsinize and count the cells. Seed the cells in antibiotic-free complete growth medium to ensure they reach 30-50% confluency at the time of transfection.^[23] The optimal cell number varies by cell type and plate format.

Protocol 2: siRNA Transfection

This protocol is adapted for Lipofectamine™ RNAiMAX and a 24-well plate format.[\[14\]](#)[\[15\]](#)
Volumes should be scaled accordingly for other plate formats.

Table 1: Recommended Reagent Volumes for Transfection

Plate Format	Seeding Density (approx.)	Culture Medium Volume	siRNA (20 pmol)	Dilution Medium (Opti-MEM™)	Lipofectamine™ RNAiMAX
96-well	5,000 - 10,000 cells	100 µL	2-5 pmol	2 x 25 µL	0.5 µL
24-well	25,000 - 50,000 cells	500 µL	20 pmol	2 x 50 µL	1.0 µL
6-well	150,000 - 250,000 cells	2 mL	80 pmol	2 x 100 µL	6.0 µL

Procedure (per well of a 24-well plate):

- siRNA Preparation (Tube A): Dilute 20 pmol of your CEP120 siRNA (or control siRNA) into 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.[\[14\]](#) The final concentration of siRNA in the well will be approximately 30-50 nM.[\[24\]](#)
- Lipofectamine Preparation (Tube B): In a separate tube, dilute 1.0 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.[\[14\]](#)
- Complex Formation: Combine the diluted siRNA (Tube A) with the diluted Lipofectamine™ (Tube B). Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[\[14\]](#)
- Transfection: Add the 100 µL of siRNA-lipid complex drop-wise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours before analysis. The optimal incubation time depends on the stability of the target mRNA and protein.[\[23\]](#)

mRNA knockdown is typically assessed at 24-48 hours, while protein knockdown is often best observed at 48-72 hours.[\[23\]](#)[\[25\]](#)

Protocol 3: Validation by Quantitative RT-PCR (qRT-PCR)

qRT-PCR is the gold standard for measuring changes in target mRNA levels post-transfection.[\[17\]](#)[\[25\]](#)

- **RNA Isolation:** At the desired time point (e.g., 24 or 48 hours), wash cells with PBS and lyse them directly in the well. Isolate total RNA using a commercial kit according to the manufacturer's instructions.
- **RNA Quantification and Quality Check:** Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
- **cDNA Synthesis:** Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.
- **qPCR Reaction:** Set up the qPCR reaction using a SYBR Green or TaqMan™-based master mix, cDNA template, and primers for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB).
- **Data Analysis (ΔΔCt Method):**
 - Calculate the ΔCt for each sample: $\Delta Ct = Ct(CEP120) - Ct(Housekeeping\ Gene)$
 - Calculate the ΔΔCt: $\Delta\Delta Ct = \Delta Ct(CEP120\ siRNA) - \Delta Ct(Negative\ Control\ siRNA)$
 - Calculate the relative expression (fold change): $Fold\ Change = 2^{(-\Delta\Delta Ct)}$
 - Calculate the percentage of knockdown: $\% \text{ Knockdown} = (1 - Fold\ Change) * 100$ [\[25\]](#)

Table 2: Example qRT-PCR Data and Knockdown Calculation

Sample	Target Gene	Ct (avg)	Housekeeper (GAPDH)	Ct (avg)	Δ Ct	$\Delta\Delta$ Ct	% Knockdown
Control siRNA	CEP120	23.5	GAPDH	18.0	5.5	(Reference)	0%
CEP120 siRNA 1	CEP120	26.2	GAPDH	18.1	8.1	2.6	81.2%
CEP120 siRNA 2	CEP120	25.8	GAPDH	17.9	7.9	2.4	78.1%

Protocol 4: Validation by Western Blot

Western blotting confirms that the reduction in mRNA levels translates to a decrease in CEP120 protein expression.[\[20\]](#)[\[26\]](#)

- Protein Extraction: At the desired time point (e.g., 48 or 72 hours), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[\[21\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[\[20\]](#)
- SDS-PAGE: Denature 20-30 μ g of protein per sample and separate by size on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[\[20\]](#)
- Immunoblotting:
 - Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[\[20\]](#)[\[21\]](#)
 - Primary Antibody: Incubate the membrane with a primary antibody specific to CEP120 overnight at 4°C.

- Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[21\]](#)
- Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[\[21\]](#)
- Analysis: Re-probe the membrane with a loading control antibody (e.g., GAPDH). Quantify the band intensities using densitometry software. Normalize the CEP120 signal to the loading control signal. Calculate the percentage of protein knockdown relative to the negative control.[\[20\]](#)

Table 3: Example Western Blot Densitometry and Knockdown Calculation

Sample	CEP120 Intensity	Loading Control Intensity	Normalized CEP120	% Knockdown
Control siRNA	15,200	16,000	0.95	0%
CEP120 siRNA 1	3,500	15,800	0.22	76.8%
CEP120 siRNA 2	4,100	16,100	0.25	73.7%

Troubleshooting

Effective gene silencing can be influenced by several factors.[\[27\]](#) This guide addresses common issues encountered during siRNA experiments.

Table 4: Troubleshooting Guide for siRNA Experiments

Problem	Possible Cause(s)	Recommended Solution(s)
Low Knockdown Efficiency (<70%)	1. Suboptimal transfection efficiency.[28] 2. Ineffective siRNA sequence. 3. Incorrect harvest time. 4. Degraded siRNA.	1. Optimize cell confluency, siRNA concentration (10-100 nM), and reagent-to-siRNA ratio. Use a positive control siRNA (e.g., GAPDH) to confirm transfection works in your system.[13] 2. Test 2-3 different pre-designed siRNAs for the same target.[6] 3. Perform a time-course experiment (24, 48, 72h) to find the optimal time for analysis.[27] 4. Resuspend and store siRNA according to manufacturer's protocol; avoid multiple freeze-thaw cycles. [15]
High Cell Toxicity / Death	1. Cell density is too low or too high. 2. Transfection reagent is toxic to the cell line.[27] 3. High concentration of siRNA.	1. Ensure cell confluency is between 30-50% at the time of transfection. 2. Reduce the amount of transfection reagent or try a different reagent. Perform a toxicity control with reagent only.[27] 3. Titrate the siRNA concentration to the lowest effective level.
High Variability Between Replicates	1. Inconsistent cell seeding. 2. Pipetting errors during complex formation. 3. Uneven distribution of transfection complexes.	1. Ensure a homogenous single-cell suspension before seeding. 2. Prepare a master mix of siRNA and transfection reagent for all replicate wells to minimize variability.[29] 3. Add complexes drop-wise and gently rock the plate.

mRNA Knockdown is High, but Protein Level is Unchanged	1. High stability/long half-life of the target protein.[27] 2. Insufficient incubation time post-transfection.	1. Check literature for the known half-life of CEP120. 2. Extend the incubation period to 72 or even 96 hours to allow for protein turnover.[14]
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